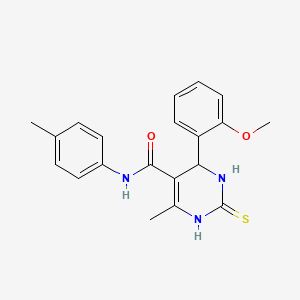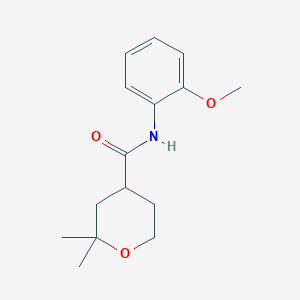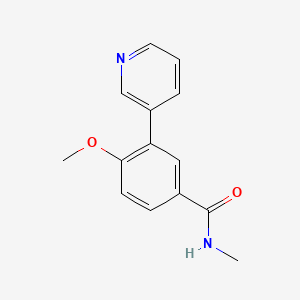![molecular formula C20H16BrClN2O3S B4062650 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(2-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4062650.png)
4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(2-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Vue d'ensemble
Description
4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(2-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C20H16BrClN2O3S and its molecular weight is 479.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 477.97535 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nucleophilic Substitution Reactions
One study explores the kinetics of reactions between thiophenyl 4-nitrobenzoates and pyridines, indicating the importance of understanding the reaction mechanisms and the influence of substituents on reactivity and selectivity. This could suggest potential synthetic utility in creating diverse pyridine derivatives, including those with complex substituents like the compound (Koh, Han, & Lee, 1999).
Crystal Structure Determination
Another research focus is on the synthesis and crystal structure determination of pyridine derivatives, which emphasizes the significance of structural analysis in understanding the properties and potential applications of novel compounds. Studies like these could provide insights into the molecular configuration and how it affects the chemical and physical properties of compounds (Moustafa & Girgis, 2007).
Spectroscopic Characterization
Spectroscopic characterization and X-ray structure analysis of pyridine derivatives offer valuable information on the molecular structure and potential interactions with biological targets or materials. Research in this area highlights the utility of such compounds in various fields, from materials science to drug development (Al‐Refai et al., 2016).
Corrosion Inhibition
The study of pyridine derivatives as corrosion inhibitors for metals in acidic environments points to industrial applications where such compounds can protect materials from degradation. This research underlines the potential for compounds with pyridine cores to be used in coatings or treatments for metals (Ansari, Quraishi, & Singh, 2015).
Antibacterial Activity
Synthesis and evaluation of pyridine derivatives for their antimicrobial activity demonstrate the potential of these compounds in medicinal chemistry, particularly as leads for developing new antibacterial agents. This suggests the compound could be explored for similar bioactive properties (Bogdanowicz et al., 2013).
Propriétés
IUPAC Name |
4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-[(2-chlorophenyl)methylsulfanyl]-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O3S/c1-27-17-7-12(6-15(21)19(17)26)13-8-18(25)24-20(14(13)9-23)28-10-11-4-2-3-5-16(11)22/h2-7,13,26H,8,10H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTKKNYSNUKGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3Cl)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4062574.png)
![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B4062581.png)
![N-(2-methoxyphenyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B4062584.png)

![5-cyano-2-methyl-N-(2-methylphenyl)-6-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062599.png)
![N-[7-(4-tert-butylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B4062601.png)
![3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-imidazolidinedione](/img/structure/B4062606.png)

![4-methyl-6-{[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4062618.png)
![methyl 4-(3,3-dimethyl-1-oxo-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B4062631.png)
![N-{2-[(benzylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide](/img/structure/B4062636.png)
![2-(4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinyl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4062642.png)


